N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core system. Key structural attributes include:
- Ethyl substituent at position 6: Likely influences steric and hydrophobic interactions.
- Thioacetamide bridge (-S-CH2-C(=O)-NH-): A sulfur-containing linker that may contribute to redox activity or metal coordination.
- 3-Chloro-4-methylphenyl group: A lipophilic aryl moiety that could enhance membrane permeability and target affinity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-3-26-17-7-5-4-6-15(17)20-18(31(26,28)29)11-23-21(25-20)30-12-19(27)24-14-9-8-13(2)16(22)10-14/h4-11H,3,12H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPPWNHSNIOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-methylphenyl moiety and a benzo[c]pyrimido-thiazin ring system. The presence of sulfur and nitrogen atoms contributes to its unique chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O₃S |
| Molecular Weight | 353.84 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the thiazine derivatives have been noted for their effectiveness against various bacterial strains. Studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds. For example, derivatives of benzo[c]pyrimido-thiazine have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Some derivatives have demonstrated neuroprotective properties in preclinical models. They may enhance neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative conditions. For instance, compounds similar to this compound have been shown to increase acetylcholine and serotonin levels in the hippocampus during microdialysis studies.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of neurotransmitter receptors (e.g., AMPA receptors).
- DNA Interaction : Ability to intercalate with DNA, leading to disruptions in replication and transcription.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in metabolism |
| Receptor Modulation | Modulates neurotransmitter receptors |
| DNA Interaction | Interferes with DNA replication |
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that thiazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Research published in Cancer Letters indicated that certain benzo[c]pyrimido derivatives induced apoptosis in cancer cells via caspase activation .
- Neuroprotective Study : A study involving microdialysis showed that a related compound increased levels of neurotransmitters in the hippocampus, suggesting potential neuroprotective effects .
Scientific Research Applications
Biological Activities
N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide has shown promise in various biological assays:
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit broad-spectrum antibacterial properties. For example, compounds containing the thiazole and pyrimidine moieties have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Potential
Compounds within this class have been studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies suggest that modifications to the compound's structure can enhance its cytotoxicity against different cancer cell lines .
Applications in Drug Development
Due to its structural complexity and biological activity, this compound is a candidate for further exploration in drug development:
Medicinal Chemistry
The compound's potential as a lead candidate in drug discovery programs is notable. Its ability to interact with multiple biological targets makes it suitable for developing multi-targeted therapies.
Pharmaceutical Formulations
Research into formulation strategies that enhance bioavailability and therapeutic efficacy is ongoing. This includes studying various delivery methods that could improve patient outcomes.
Future Research Directions
Further research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound:
Case Studies
Ongoing clinical trials and case studies will provide insights into the compound's effectiveness in treating specific conditions. Investigating its safety profile and potential side effects will be crucial for its development as a therapeutic agent.
Structural Modifications
Exploring structural modifications may lead to derivatives with improved efficacy or reduced toxicity. Structure–activity relationship (SAR) studies will be vital in guiding these modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or aryl groups:
Analysis of Structural and Functional Variations
Triazine-based analogues (e.g., ) lack the sulfone groups, reducing electrophilicity but introducing amino groups for hydrogen bonding.
Substituent Effects :
- The 6-ethyl group in the target compound may increase steric bulk compared to the 6-methyl substituent in , affecting binding pocket compatibility.
- Sulfone groups (5,5-dioxido) enhance oxidative stability and electron-deficient character relative to sulfonamide derivatives in .
Aryl Group Variations :
- The 3-chloro-4-methylphenyl group in the target offers a balance of lipophilicity and steric hindrance, whereas the 4-ethoxyphenyl in introduces polarity via the ether oxygen.
Research Findings and Inferences
- Synthetic Methods : The target compound’s synthesis likely parallels alkylation strategies described for thiopyrimidines in , where chloroacetamides react with thiol-containing intermediates.
- NMR Data: Structural similarities between the target and triazine derivatives () suggest conserved chemical environments in non-substituted regions, as seen in NMR shift comparisons (e.g., unchanged proton environments except near substituents) .
Q & A
Advanced Research Question
- X-ray Crystallography : Single-crystal analysis (using SHELX software) confirms absolute configuration and intermolecular interactions .
- Chiral HPLC : Separates enantiomers using a Chiralpak® column with a hexane/isopropanol mobile phase .
- NOESY NMR : Detects through-space nuclear Overhauser effects to assign relative stereochemistry .
How should researchers design experiments to elucidate the compound’s mechanism of action against enzyme targets?
Advanced Research Question
- In Vitro Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to identify enthalpic/entropic drivers .
- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
What analytical strategies are effective in characterizing degradation products under varying pH conditions?
Basic Research Question
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C.
- LC-MS/MS Analysis : Identify degradation pathways using a C18 column and electrospray ionization (ESI) .
- Stability-Indicating HPLC : Monitor purity shifts under accelerated storage conditions (40°C/75% RH) .
How can computational methods enhance the prediction of this compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular Dynamics Simulations (GROMACS) : Model membrane permeability and protein-binding stability .
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental permeability data .
What strategies mitigate by-product formation during the thioacetamide coupling step?
Basic Research Question
- Stoichiometric Control : Limit excess thiophiles (e.g., NaSH) to prevent disulfide formation.
- Inert Atmosphere : Conduct reactions under nitrogen to avoid oxidation of thiol intermediates .
- Real-Time Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and halt at optimal conversion .
How do electronic effects of substituents (e.g., chloro, ethyl) influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic contributions .
- DFT Calculations (Gaussian) : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .
What methodologies validate the compound’s purity and identity in multi-gram syntheses?
Basic Research Question
- Combined Spectroscopic Profiling : Cross-validate -NMR, -NMR, and FT-IR to confirm functional groups .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (deviation <0.3%) .
- DSC/TGA : Assess thermal stability and detect polymorphic impurities .
How can researchers optimize solvent systems for recrystallization to improve crystalline yield?
Advanced Research Question
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) using high-throughput crystallization plates.
- Crystal Engineering : Add templating agents (e.g., ionic liquids) to direct lattice formation .
What experimental approaches reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Advanced Research Question
- Phase Solubility Diagrams : Measure solubility in solvent blends (e.g., DMSO/water) via UV-Vis spectroscopy .
- Hansen Solubility Parameters : Calculate HSP distances to identify optimal solvents .
How can in silico toxicology models guide the design of safer derivatives?
Advanced Research Question
- Pro-Tox II : Predict hepatotoxicity and mutagenicity to prioritize low-risk analogs .
- DEREK Nexus : Flag structural alerts (e.g., thiol reactivity) for mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
